molecular formula C15H15ClO3 B12636812 Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate CAS No. 1242066-49-4

Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate

Cat. No.: B12636812
CAS No.: 1242066-49-4
M. Wt: 278.73 g/mol
InChI Key: RSPQYGPKCGTOBG-UHFFFAOYSA-N
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Description

Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a naphthalene ring system with a chlorine atom and a hydroxy group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate typically involves a multi-step process. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 1-chloro-3,4-dihydronaphthalene.

    Hydroxylation: The next step involves the hydroxylation of the naphthalene ring to introduce the hydroxy group.

    Esterification: The final step is the esterification of the hydroxylated product with methyl prop-2-enoate under acidic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and advanced purification techniques are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the double bond into a single bond.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dechlorinated product or a saturated ester.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate involves its interaction with specific molecular targets. The hydroxy group and the ester functionality allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The chlorine atom may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(1-bromo-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate
  • Methyl 2-[(1-fluoro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate
  • Methyl 2-[(1-iodo-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate

Uniqueness

Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

1242066-49-4

Molecular Formula

C15H15ClO3

Molecular Weight

278.73 g/mol

IUPAC Name

methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)-hydroxymethyl]prop-2-enoate

InChI

InChI=1S/C15H15ClO3/c1-9(15(18)19-2)14(17)12-8-7-10-5-3-4-6-11(10)13(12)16/h3-6,14,17H,1,7-8H2,2H3

InChI Key

RSPQYGPKCGTOBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)C(C1=C(C2=CC=CC=C2CC1)Cl)O

Origin of Product

United States

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